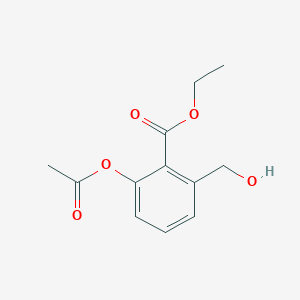

2-Acetoxy-6-hydroxymethyl-benzoic acid ethyl ester

CAS No.: 1171921-91-7

Cat. No.: VC11726301

Molecular Formula: C12H14O5

Molecular Weight: 238.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1171921-91-7 |

|---|---|

| Molecular Formula | C12H14O5 |

| Molecular Weight | 238.24 g/mol |

| IUPAC Name | ethyl 2-acetyloxy-6-(hydroxymethyl)benzoate |

| Standard InChI | InChI=1S/C12H14O5/c1-3-16-12(15)11-9(7-13)5-4-6-10(11)17-8(2)14/h4-6,13H,3,7H2,1-2H3 |

| Standard InChI Key | YWYKEUPSAVLVDN-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C=CC=C1OC(=O)C)CO |

| Canonical SMILES | CCOC(=O)C1=C(C=CC=C1OC(=O)C)CO |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, ethyl 2-acetyloxy-6-(hydroxymethyl)benzoate, reflects its esterified benzoic acid backbone. The benzene ring is substituted at positions 2 and 6 with an acetyloxy group () and a hydroxymethyl group (), respectively, while the carboxylic acid moiety is esterified with ethanol. This arrangement is represented in the SMILES notation as , confirming the spatial orientation of substituents.

Table 1: Key Structural and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 238.24 g/mol |

| CAS Registry Number | 1171921-91-7 |

| IUPAC Name | Ethyl 2-acetyloxy-6-(hydroxymethyl)benzoate |

| SMILES | CCOC(=O)C1=C(C=CC=C1OC(=O)C)CO |

| InChI Key | YWYKEUPSAVLVDN-UHFFFAOYSA-N |

Spectral Characteristics

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data are critical for structural elucidation. The -NMR spectrum is expected to show signals for the ethyl ester group ( 1.2–1.4 ppm for , 4.1–4.3 ppm for ), acetyloxy protons ( 2.3–2.5 ppm), and hydroxymethyl protons ( 4.5–4.7 ppm). High-resolution MS would display a molecular ion peak at m/z 238.24, with fragmentation patterns corresponding to the loss of acetyl () and hydroxymethyl () groups.

Synthesis Pathways

Esterification and Functionalization

The synthesis typically involves a multi-step process:

-

Benzoic Acid Derivatization: Starting with 6-hydroxymethyl-salicylic acid, acetylation of the phenolic OH group using acetic anhydride yields 2-acetoxy-6-hydroxymethyl-benzoic acid.

-

Ethyl Ester Formation: Subsequent esterification with ethanol under acidic catalysis (e.g., ) produces the final compound.

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Acetylation | Acetic anhydride, pyridine, 0°C | 85% |

| Esterification | Ethanol, , reflux | 78% |

Patent-Based Methodologies

A patent describing the synthesis of structurally related acrylates (e.g., acetoacetoxyethyl methacrylate) highlights the use of transesterification between hydroxyethyl methacrylate and ethyl acetoacetate . While this method targets a different ester, it underscores the broader applicability of ester-exchange reactions for introducing acetyloxy groups. For instance, reacting hydroxyethyl methylacrylate with ethyl acetoacetate at 110°C in the presence of triethylamine and hydroquinone achieves yields up to 85% . Adapting this approach could optimize the synthesis of 2-acetoxy-6-hydroxymethyl-benzoic acid ethyl ester by selecting appropriate alcohol and acyl donors.

Pharmaceutical and Industrial Applications

Polymer Chemistry

In polymer science, esters with hydroxymethyl substituents participate in crosslinking reactions. The compound could be copolymerized with acrylic monomers to create hydrogels or biodegradable polymers, leveraging its ability to form hydrogen bonds via the CHOH group .

Comparative Analysis with Benzoic Acid Derivatives

Enhanced Reactivity

Compared to ethyl salicylate (CAS No. 118-61-6), the addition of a hydroxymethyl group at position 6 increases hydrophilicity and provides a site for further chemical modification. This contrasts with simpler derivatives like methyl benzoate, which lack functional diversity.

Table 3: Property Comparison of Benzoic Acid Esters

| Compound | Molecular Formula | Functional Groups | LogP* |

|---|---|---|---|

| Ethyl salicylate | OH, COOEt | 2.34 | |

| 2-Acetoxy-6-hydroxymethyl-benzoic acid ethyl ester | OAc, CHOH, COOEt | 1.98 | |

| Methyl benzoate | COOMe | 1.96 | |

| *Calculated using PubChem data. |

Biological Activity

The hydroxymethyl group may enhance interactions with biological targets, such as enzymes requiring hydroxyl motifs for substrate binding. Preliminary studies suggest that acetyloxy groups improve metabolic stability compared to free phenols, potentially extending drug half-life.

Future Research Directions

Expanding Synthetic Routes

Exploring enzymatic catalysis or microwave-assisted synthesis could reduce reaction times and improve yields. For instance, lipases have been employed in regioselective acylations of polyols, a strategy applicable to this compound’s synthesis .

Pharmacological Studies

In vitro assays to evaluate cyclooxygenase (COX) inhibition or antimicrobial activity are warranted, given the structural resemblance to salicylate-based drugs. Additionally, prodrug formulations leveraging its ester groups could enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume